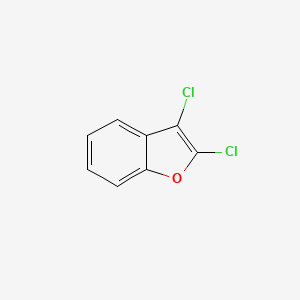
Benzofuran, dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran, dichloro- is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ringBenzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobenzofuran typically involves the chlorination of benzofuran. One common method is the direct chlorination of benzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzofuran ring .
Another approach involves the cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions, followed by chlorination.
Industrial Production Methods
Industrial production of dichlorobenzofuran may involve large-scale chlorination processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobenzofuran undergoes various chemical reactions, including:
Oxidation: Dichlorobenzofuran can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert dichlorobenzofuran to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the benzofuran ring, replacing the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Dichlorobenzofuran and its derivatives have significant applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for their antimicrobial and anticancer properties.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer treatments.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of dichlorobenzofuran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In cancer research, dichlorobenzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring.
Benzimidazole: Contains a fused benzene and imidazole ring.
Benzoxazole: Contains a fused benzene and oxazole ring
Uniqueness
Dichlorobenzofuran is unique due to the presence of chlorine atoms, which enhance its chemical reactivity and biological activity. This makes it a valuable compound in the development of new drugs and materials. Its ability to undergo various chemical reactions and its wide range of biological activities set it apart from other similar compounds .
Propiedades
Número CAS |
70234-78-5 |
|---|---|
Fórmula molecular |
C8H4Cl2O |
Peso molecular |
187.02 g/mol |
Nombre IUPAC |
2,3-dichloro-1-benzofuran |
InChI |
InChI=1S/C8H4Cl2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H |
Clave InChI |
DRYOZJSANXTFJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(O2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



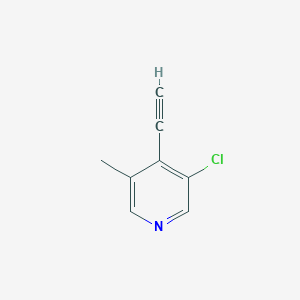

![4',5'-Dibromo-Spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B12827373.png)
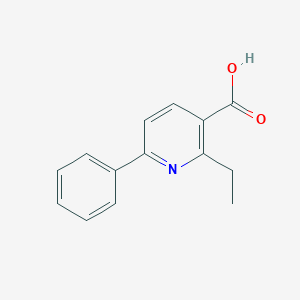
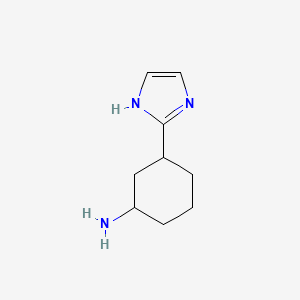


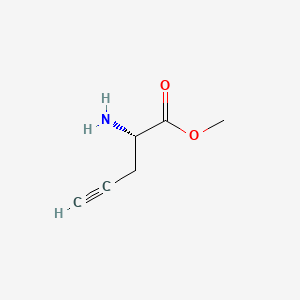
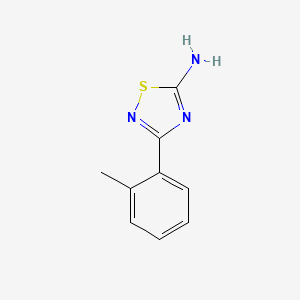
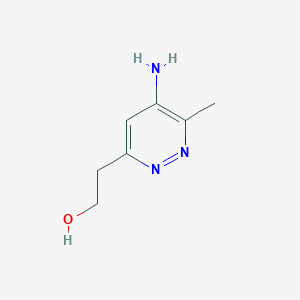
![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B12827433.png)
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)
